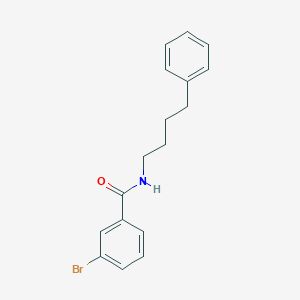

3-bromo-N-(4-phenylbutyl)benzamide

Overview

Description

3-Bromo-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18BrNO It is a benzamide derivative, characterized by the presence of a bromine atom at the 3-position of the benzene ring and a 4-phenylbutyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-phenylbutyl)benzamide typically involves the bromination of N-(4-phenylbutyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenylbutyl group can be oxidized to introduce functional groups such as carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Reduction: Formation of N-(4-phenylbutyl)benzylamine.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-N-(4-phenylbutyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylbutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-N-pentylbenzamide: Similar structure but with a pentyl group instead of a phenylbutyl group.

4-Bromobenzamide: Lacks the phenylbutyl group, making it less complex.

N-(4-phenylbutyl)benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.

Uniqueness

3-Bromo-N-(4-phenylbutyl)benzamide is unique due to the combination of the bromine atom and the phenylbutyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Biological Activity

3-Bromo-N-(4-phenylbutyl)benzamide, identified by CAS number 333396-16-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18BrN

- Molecular Weight : 305.23 g/mol

- Structure : The compound consists of a benzamide moiety with a bromine atom and a phenylbutyl side chain.

Biological Activity

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer cells and demonstrated significant inhibition of cell proliferation, potentially through apoptosis induction mechanisms.

- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, suggesting potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated its capability to reduce the production of pro-inflammatory cytokines in immune cells.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation pathways.

- Receptor Modulation : It might interact with specific receptors on cell membranes, influencing signaling pathways that regulate cell survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cells | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. Further studies suggested that the compound disrupts bacterial membrane integrity, leading to cell lysis.

Properties

IUPAC Name |

3-bromo-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRFUBZKCBYNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366082 | |

| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333396-16-0 | |

| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.